molecular formula C12H17N3 B2866145 5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene CAS No. 1381486-17-4

5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

Cat. No.: B2866145
CAS No.: 1381486-17-4
M. Wt: 203.289
InChI Key: KZJGCZHUEZWMEL-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene is a tricyclic heterocyclic compound featuring a fused ring system with three nitrogen atoms. Its molecular formula is C₁₂H₁₇N₃ (CAS: 1381486-17-4) , though a related dihydrochloride salt (CID 82411107) with the 5-methyl substituent has the formula C₁₀H₁₃N₃·2HCl . The compound’s structure includes a bicyclo[7.2.1] framework with an isopropyl group at position 5, influencing its steric and electronic properties.

Properties

IUPAC Name

5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-7(2)12-13-6-9-10-4-3-8(14-10)5-11(9)15-12/h6-8,10,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJGCZHUEZWMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2C3CCC(N3)CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene , with the chemical formula C12H17N3C_{12}H_{17}N_3 and a molecular weight of 203.29 g/mol, is a triazatricyclo compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The following table summarizes the chemical properties of the compound:

PropertyValue
Chemical FormulaC12_{12}H17_{17}N3_{3}
Molecular Weight203.29 g/mol
PubChem CID73440610
IUPAC Name5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
AppearanceOil
Storage TemperatureRoom temperature

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

One notable study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Resistant Strains

In vitro studies have revealed that This compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound appears to disrupt bacterial cell wall synthesis and inhibit protein translation.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease.

The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts and improved cognitive function in animal models.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. The compound has been classified with precautionary statements indicating potential hazards (H302-H335), emphasizing the need for careful handling and further toxicological studies.

Toxicity Studies

Preliminary toxicity studies have shown that high doses may lead to hepatotoxicity in animal models. Ongoing research aims to determine safe dosage ranges and long-term effects.

Comparison with Similar Compounds

Core Tricyclic Systems

The compound shares structural similarities with several nitrogen-containing tricyclic systems:

Compound Name Core Structure Substituents/Modifications Key Features Source/Reference
Target Compound 4,6,12-Triazatricyclo[7.2.1.0²,⁷] 5-(Propan-2-yl) Synthetic, discontinued
Densazalin 5,11-Diazatricyclo[7.3.1.0²,⁷] Natural product (marine sponge) Cytotoxic against tumor cell lines
12-(Furan-2-carbonyl) Derivative 4,6,12-Triazatricyclo[7.2.1.0²,⁷] 12-(Furan-2-carbonyl) Enhanced π-π interactions
10-Aza-tricyclo[6.3.1.0]dodeca-triene 10-Azatricyclo[6.3.1.0] Tosylate group Higher thermal stability (BP: 278°C)

Key Observations :

  • The target compound and densazalin both contain tricyclic frameworks but differ in nitrogen placement and substituents. Densazalin’s natural origin and cytotoxicity contrast with the synthetic status of the target compound .
  • Substituents like furan-2-carbonyl () or tosylate () alter solubility and reactivity. For example, the tosylate derivative has a boiling point of 278°C, suggesting stability under high temperatures .

Physicochemical Properties

Property Target Compound (C₁₂H₁₇N₃) 5-Methyl Dihydrochloride (C₁₀H₁₃N₃·2HCl) 12-(Furan-2-carbonyl) Derivative (C₁₄H₁₃N₃O₂)
Molecular Weight 191.3 g/mol 232.13 g/mol (free base: 175.2 g/mol) 255.27 g/mol
Solubility Likely low (free base) High (dihydrochloride salt) Moderate (polar substituent)
Synthetic Accessibility Discontinued Commercially available Custom synthesis required

Notes:

  • The dihydrochloride salt () improves water solubility, a critical factor for pharmaceutical applications .

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